5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride
CAS No.: 53371-79-2
VCID: VC21336035
Molecular Formula: C16H22N2O3. HCl
Molecular Weight: 290.37 36.46
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride is a complex organic compound with the molecular formula C16H23ClN2O3 and a molecular weight of 326.82 g/mol . It is known by several synonyms, including Carteolol Impurity H HCl and 5-(2-Hydroxy-3-tert-butylamino)propoxycarbostyril hydrochloride . This compound is closely related to carteolol, a non-selective beta blocker used primarily in the treatment of glaucoma. Synthesis and ImplicationsWhile specific synthesis details for this compound are not widely available, it is likely synthesized through a multi-step process involving the formation of the quinolinone core and subsequent modification with the propoxy side chain. The presence of this compound as an impurity in carteolol formulations suggests its relevance in pharmaceutical manufacturing processes. Research Findings and Future DirectionsResearch on quinolinones has highlighted their potential in various therapeutic areas, including oncology . While specific studies on this compound are scarce, its structural features suggest potential for further investigation into its biological activities. Future research could focus on exploring its pharmacokinetic properties and potential applications in drug development. |
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CAS No. | 53371-79-2 |
Product Name | 5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride |
Molecular Formula | C16H22N2O3. HCl |
Molecular Weight | 290.37 36.46 |
IUPAC Name | 5-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-quinolin-2-one;hydrochloride |
Standard InChI | InChI=1S/C16H22N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-8,11,17,19H,9-10H2,1-3H3,(H,18,20);1H |
Standard InChIKey | AQKPYMCBUMYZNK-UHFFFAOYSA-N |
SMILES | CC(C)(C)NCC(COC1=CC=CC2=C1C=CC(=O)N2)O.Cl |
Canonical SMILES | CC(C)(C)NCC(COC1=CC=CC2=C1C=CC(=O)N2)O.Cl |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 2(1H)-Quinolinone, 5-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-, hydrochloride (1:1) |
PubChem Compound | 3041045 |
Last Modified | Apr 15 2024 |
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